molecular formula C4H6ClN3O B1384572 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1432679-72-5

3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1384572
CAS No.: 1432679-72-5
M. Wt: 147.56 g/mol
InChI Key: IFLSUFKQXHMHKM-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the triazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions are optimized to ensure minimal by-product formation and maximum yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of dihydro or tetrahydro triazole derivatives.

Scientific Research Applications

This compound has garnered attention for its potential biological activities , particularly:

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one may exhibit:

  • Antifungal Activity : Similar compounds have shown effectiveness against pathogens such as Candida and Aspergillus species.

Anticancer Potential

Research indicates that triazole derivatives can possess anticancer properties. The unique structure of this compound may allow it to interact with biological targets implicated in cancer progression .

Applications in Medicinal Chemistry

The compound serves as an intermediate in the synthesis of more complex pharmaceuticals . It is particularly valuable in the development of drugs targeting various diseases due to its ability to undergo nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups that can enhance pharmacological activity .

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides . The chloromethyl group in this compound may enhance its efficacy against fungal pathogens affecting crops. Its potential use as a fungicide is under investigation, with promising preliminary results indicating effective control over plant diseases .

Case Studies and Research Findings

Several studies have investigated the applications and effects of triazole derivatives similar to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antifungal effects against various pathogens.
Medicinal ChemistryExplored the synthesis of triazole-based compounds with potential anti-inflammatory and antioxidant properties.
Synthesis OptimizationDeveloped efficient synthetic routes for large-scale production suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions or other biomolecules, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)benzoyl chloride
  • 3-(chloromethyl)benzoic acid
  • Chloromethyl methyl ether

Uniqueness

3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both a chloromethyl group and a triazole ring, which imparts distinct reactivity and biological activity. Compared to other chloromethyl compounds, it offers a versatile scaffold for chemical modifications and potential therapeutic applications.

Biological Activity

3-(Chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 135206-76-7) is a triazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloromethyl group attached to a triazole ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

  • Molecular Formula : C₄H₇ClN₃
  • Molecular Weight : 168.02 g/mol
  • Boiling Point : Not available
  • Solubility : High GI absorption potential indicates good solubility characteristics .

Biological Activity Overview

Research indicates that compounds within the triazole family exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Some studies have demonstrated that similar triazole compounds exhibit significant antifungal activity against various pathogens. For instance, derivatives have shown effectiveness against Candida species and Aspergillus species, indicating that this compound may possess comparable activity .

Study 1: Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. Although this compound was not the primary focus of this study, its structural analogs displayed promising results .

Study 2: Cytotoxicity Assessment

In another investigation focused on cytotoxicity against various cancer cell lines, compounds structurally related to this compound were evaluated for their IC50 values. Some derivatives demonstrated IC50 values as low as 0.48 µM against MCF-7 cells. These findings suggest that further exploration of this compound could yield significant insights into its anticancer potential .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
3-(Chloromethyl)-1-methyl-4,5-dihydro...Antimicrobial-
Triazole Derivative AAnticancer0.48
Triazole Derivative BAntifungal-

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-8-4(9)6-3(2-5)7-8/h2H2,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLSUFKQXHMHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-72-5
Record name 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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